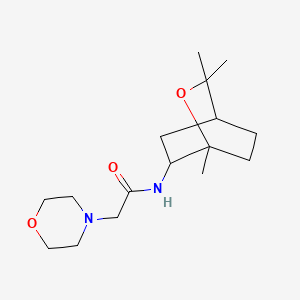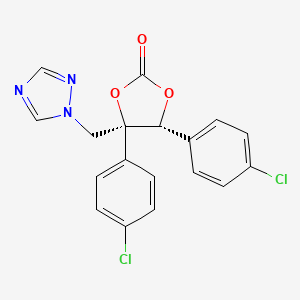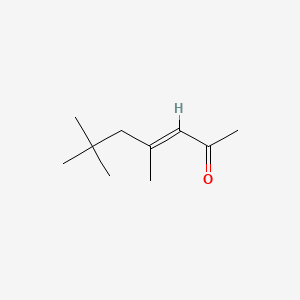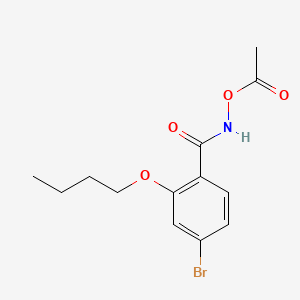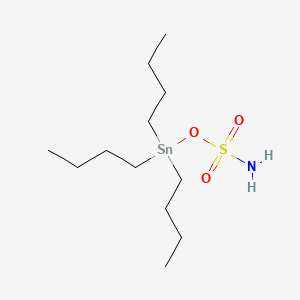
Stannane, ((aminosulfonyl)oxy)tributyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, ((aminosulfonyl)oxy)tributyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and an ((aminosulfonyl)oxy) group. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of stannane, ((aminosulfonyl)oxy)tributyl- typically involves the reaction of tributyltin hydride with an appropriate sulfonylating agent. One common method involves the use of tributyltin hydride and a sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of stannane, ((aminosulfonyl)oxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, ((aminosulfonyl)oxy)tributyl- undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The ((aminosulfonyl)oxy) group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions typically involve heating or photolysis.
Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield the corresponding reduced products, while substitution reactions yield new organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Stannane, ((aminosulfonyl)oxy)tributyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Organotin compounds have been studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into the potential use of organotin compounds in drug development, particularly for their ability to interact with biological molecules.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of stannane, ((aminosulfonyl)oxy)tributyl- involves the donation of hydrogen atoms in radical reactions. The tin-hydrogen bond is relatively weak, allowing for the easy formation of tin radicals, which can then participate in various chemical reactions. The ((aminosulfonyl)oxy) group can also participate in reactions, providing additional functionality to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin hydride: A commonly used organotin compound in radical reactions.
Triphenyltin hydride: Another organotin compound with similar reactivity but different steric and electronic properties.
Tris(trimethylsilyl)silane: An alternative to organotin compounds in radical reactions, with lower toxicity.
Uniqueness
Stannane, ((aminosulfonyl)oxy)tributyl- is unique due to the presence of the ((aminosulfonyl)oxy) group, which provides additional reactivity and functionality compared to other organotin compounds. This makes it a versatile reagent in organic synthesis and other applications.
Propiedades
Número CAS |
6517-25-5 |
|---|---|
Fórmula molecular |
C12H29NO3SSn |
Peso molecular |
386.14 g/mol |
Nombre IUPAC |
tributylstannyl sulfamate |
InChI |
InChI=1S/3C4H9.H3NO3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;(H3,1,2,3,4);/q;;;;+1/p-1 |
Clave InChI |
AYFVIIACGSIVPM-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


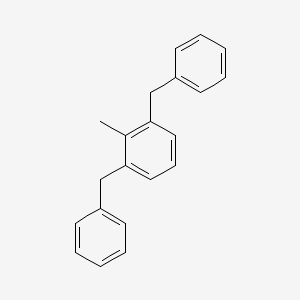

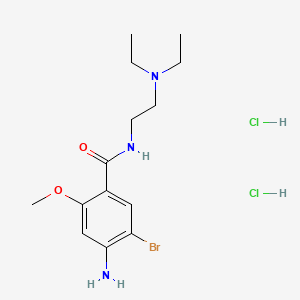


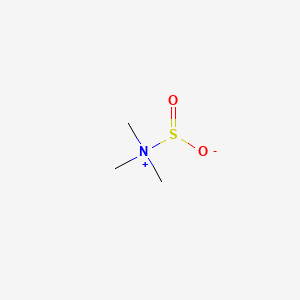
![2-amino-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]pentanoic acid](/img/structure/B12696018.png)

